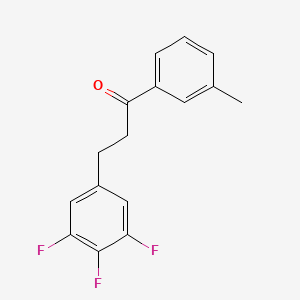

3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a methyl group at the 3' position and a 3,4,5-trifluorophenyl group at the 3-position. These compounds are typically utilized in organic synthesis, pharmaceutical research, and materials science due to their electronic and steric properties imparted by fluorine substituents and functional groups .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-3-2-4-12(7-10)15(20)6-5-11-8-13(17)16(19)14(18)9-11/h2-4,7-9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRPSUWQNWPDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644992 | |

| Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-60-1 | |

| Record name | 1-(3-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common and direct synthetic route to 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is via a Friedel-Crafts acylation reaction. This involves the acylation of 3-methylacetophenone with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Reagents: 3,4,5-trifluorobenzoyl chloride, 3-methylacetophenone, AlCl3

- Conditions: Anhydrous environment to prevent hydrolysis of acyl chloride, typically at controlled temperatures to optimize yield.

- Mechanism: Electrophilic aromatic substitution where the acyl chloride forms an acylium ion intermediate catalyzed by AlCl3, which then attacks the aromatic ring of 3-methylacetophenone.

Industrial Scale Adaptations

Industrial production scales up this reaction with process optimizations such as:

- Use of continuous flow reactors for better heat and mass transfer.

- Advanced purification techniques including recrystallization and chromatographic methods to achieve high purity.

- Optimization of reaction parameters (temperature, molar ratios, catalyst loading) to maximize yield and minimize by-products.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Anhydrous solvents (e.g., dichloromethane) | Prevents hydrolysis |

| Temperature | 0–50 °C | Controlled to avoid side reactions |

| Reaction time | 1–4 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | Ensures product purity |

Alternative Synthetic Routes via Grignard Reagents and Oxidation

Grignard Addition to m-Tolualdehyde

An alternative approach involves the synthesis of the intermediate 3'-methyl phenylpropyl alcohol via the reaction of m-tolualdehyde with an ethyl Grignard reagent (ethyl magnesium chloride or bromide).

- Step 1: Dropwise addition of m-tolualdehyde solution to ethyl Grignard reagent under ice-bath conditions (temperature ≤ 10 °C) to control reactivity.

- Step 2: Stirring at room temperature to complete the reaction.

- Step 3: Workup includes quenching, phase separation, and concentration to isolate 3'-methyl phenylpropyl alcohol.

Catalytic Oxidation to Propiophenone

The 3'-methyl phenylpropyl alcohol is then oxidized catalytically to yield 3'-methyl propiophenone.

- Oxidation agents include chromium trioxide in acidic medium with pyridine as a ligand.

- Reaction temperature is maintained around 40–45 °C.

- Post-reaction extraction and vacuum distillation yield the ketone product.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Grignard addition | Ethyl magnesium chloride/bromide, THF, ≤10 °C | High selectivity, controlled addition |

| Oxidation | CrO3, HCl aqueous, pyridine, 40–45 °C | Efficient conversion to ketone |

| Purification | Organic extraction, vacuum distillation | High purity product |

Research Findings and Optimization Insights

- Reaction Selectivity: The Friedel-Crafts acylation is highly selective for the para position relative to the methyl group on the acetophenone ring, favoring the formation of the desired propiophenone derivative.

- Yield Improvements: Use of anhydrous conditions and controlled temperature profiles significantly improves yield and reduces side reactions such as hydrolysis or polyacylation.

- Catalyst Efficiency: Aluminum chloride remains the catalyst of choice due to its strong Lewis acidity, but alternative catalysts or additives may be explored for greener or more sustainable processes.

- Oxidation Step: Chromium-based oxidations are effective but raise environmental concerns; research into hypervalent iodine reagents or other oxidants is ongoing for more sustainable oxidation methods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 3,4,5-trifluorobenzoyl chloride, AlCl3, anhydrous solvent, 0–50 °C | Direct, high yield, industrially scalable | Requires strict anhydrous conditions, corrosive catalyst |

| Grignard Addition + Oxidation | m-Tolualdehyde, ethyl magnesium halide, CrO3, pyridine, 0–45 °C | Stepwise control, versatile intermediate | Multi-step, use of toxic oxidants |

| Emerging Oxidation Methods | Hypervalent iodine reagents (research stage) | Potentially greener, milder conditions | Not yet widely applied industrially |

Chemical Reactions Analysis

Types of Reactions: 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: NaOCH3, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development: 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone serves as a key intermediate in the synthesis of bupropion analogues, which are used in treating depression. Its structural characteristics allow it to interact with biological targets effectively .

- Biological Activity: Compounds with similar structures have shown potential as inhibitors or modulators in biochemical pathways, suggesting that this compound may exhibit similar properties.

- Organic Synthesis

Case Study 1: Synthesis Methodology

A recent study demonstrated an efficient synthetic route for producing this compound using a modified Grignard reaction. This method yielded high purity (>99%) and substantial yields (around 88.6%) under optimized conditions. The reaction involved controlling temperature and pH to ensure favorable conditions for product formation .

Case Study 2: Biological Evaluation

Research into similar fluorinated ketones has indicated potential applications in drug discovery. For instance, compounds with trifluoromethyl substituents are often evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes. The interactions observed suggest that this compound could be further studied for its therapeutic potential against various conditions .

Analytical Techniques for Characterization

To characterize this compound effectively, several analytical techniques are commonly employed:

- Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of specific functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and molecular weight of the compound.

- Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands .

Mechanism of Action

The mechanism of action of 3’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s closest analogs differ primarily in the substituent type (e.g., methoxy, carboethoxy) and position (2', 3', or 4') on the propiophenone ring. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | C₁₆H₁₃F₃O₂ | 294.28 | 898777-66-7 | 3'-OCH₃ |

| 3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone | C₁₈H₁₅F₃O₃ | 336.31 | 898777-78-1 | 3'-CO₂Et |

| 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone | Not explicitly provided | — | — | 2'-CH₃ |

| Target compound : 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone | C₁₆H₁₂F₃O (inferred) | ~294–310 (estimated) | — | 3'-CH₃ |

Notes:

- Methoxy vs.

- Carboethoxy (–CO₂Et) : This ester group significantly increases molecular weight (336.31 vs. ~294) and introduces hydrolytic sensitivity, making it less stable under acidic/basic conditions than methyl or methoxy analogs .

- Substituent Position : 3'-Substituents (as in the target compound) may exhibit reduced steric hindrance compared to 2'-substituted analogs, favoring certain reaction pathways .

Methoxy Derivatives (e.g., 3'-Methoxy analog)

- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts acylation, achieving yields >80% under optimized conditions .

- Applications : Used as intermediates in fluorinated drug candidates (e.g., kinase inhibitors) due to enhanced metabolic stability from fluorine atoms.

Carboethoxy Derivatives (e.g., 3'-Carboethoxy analog)

- Synthesis : Requires esterification steps, often involving ethyl chloroformate, with yields ~70–85% .

- Applications : Primarily serve as precursors for carboxylic acid derivatives via hydrolysis, relevant in prodrug design.

Methyl Derivatives (e.g., 2'-Methyl analog)

- Synthesis: Similar to methoxy analogs but with alkylation reagents (e.g., methyl iodide). Limited data suggest moderate yields (~60–75%) .

- Applications : The methyl group’s hydrophobicity may improve blood-brain barrier penetration in CNS-targeting drugs.

Physicochemical and Stability Data

Table 2: Stability and Reactivity Trends

| Property | 3'-Methoxy Analog | 3'-Carboethoxy Analog | Target (3'-Methyl) |

|---|---|---|---|

| Polarity | High | Moderate | Low |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 220°C |

| Hydrolytic Sensitivity | Low | High | Low |

| Electron-Donating Effect | Moderate | Weak | Strong |

Key Findings :

- The target compound’s methyl group enhances thermal stability and electron-donating capacity, making it suitable for high-temperature reactions or electron-rich catalytic systems.

- Carboethoxy analogs are less favored in aqueous environments due to ester hydrolysis risks .

Biological Activity

3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, characterized by a methyl group at the 3' position and a trifluorophenyl substituent. Its unique structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₂F₃O

- Molecular Weight : Approximately 300.23 g/mol

- Structural Features :

- Propiophenone backbone

- Methyl group at the 3' position

- Trifluorophenyl group enhancing lipophilicity

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : The trifluorinated phenyl group enhances the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation through apoptosis induction.

- Case Study : A study on structurally related compounds demonstrated that fluorinated derivatives can inhibit the growth of breast cancer cells (MCF-7) by modulating key regulatory proteins involved in cell cycle progression and apoptosis such as p53 and c-Myc .

Antimicrobial Activity

Compounds within the propiophenone class have shown promising antimicrobial effects:

- In Vitro Studies : Tests on similar fluorinated compounds revealed significant antibacterial activity against various pathogens. The lipophilic nature of these compounds facilitates their penetration into bacterial membranes, disrupting cellular integrity .

- Potential Applications : The antimicrobial properties suggest potential uses in developing new antibiotics or preservatives in food and pharmaceutical industries.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The trifluoromethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on biomolecules.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Cell Cycle Modulation : Evidence suggests that these compounds can affect cell cycle proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone | C₁₅H₉F₄O | Anticancer | Exhibits strong cytotoxicity against MCF-7 cells |

| 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | C₁₅H₉ClF₃O | Antimicrobial | Effective against Gram-positive bacteria |

| 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone | C₁₅H₉F₅O | Antiparasitic | Shows potential against Leishmania species |

Q & A

Q. What are the recommended synthetic routes for 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated aromatic ketones like this compound can be adapted from analogous compounds. Key strategies include:

- Halogen substitution : Introduce fluorine atoms via electrophilic aromatic substitution using fluorinating agents (e.g., HF or F₂ gas) under controlled temperature (40–60°C) and inert atmospheres .

- Catalytic carbonylation : Employ Pd-catalyzed carbonylation of aryl halides (e.g., 3,4,5-trifluorophenyl iodide) with methyl propanal to form the ketone backbone. Optimize catalyst loading (5–10 mol%) and CO pressure (1–3 atm) to improve yield .

- Grignard reactions : React 3,4,5-trifluorophenylmagnesium bromide with methyl propanal derivatives. Yields (~65–80%) depend on stoichiometry and reaction time (12–24 hrs) .

Example Optimization Table:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Halogen Substitution | HF, H₂SO₄ | 50 | 60–70 | |

| Catalytic Carbonylation | Pd(OAc)₂, DMF | 80 | 75–85 | |

| Grignard Reaction | THF | 25 (rt) | 65–80 |

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine positions (δ = -120 to -140 ppm for aromatic fluorines). NMR identifies methyl and propiophenone protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₂F₃O, calculated 286.08 g/mol). Fragmentation patterns validate the propiophenone backbone .

- Computational Analysis : Density Functional Theory (DFT) models predict electronic effects of the trifluorophenyl group on reactivity. Software like Gaussian or ORCA calculates HOMO-LUMO gaps and electrostatic potentials .

Advanced Research Questions

Q. How can microwave irradiation enhance the catalytic reactivity of derivatives in synthetic applications?

Methodological Answer: Microwave-assisted synthesis (e.g., 300 W, 100–150°C) reduces reaction times and improves yields by enhancing energy transfer. For example, tris(3,4,5-trifluorophenyl)borane catalyzed hydroboration achieved 90% yield in 30 minutes under microwaves vs. 12 hours conventionally . Apply similar protocols to activate intermediates in ketone formation or cross-coupling reactions.

Q. How should researchers address discrepancies in physicochemical data (e.g., boiling points, spectral shifts) across studies?

Methodological Answer:

- Cross-validate techniques : Compare DSC (Differential Scanning Calorimetry) for melting points with literature values (e.g., PubChem vs. DSSTox). For example, trifluoroacetophenone derivatives show boiling point variations (±35°C) due to impurities; purify via fractional distillation .

- Spectral alignment : Use deuterated solvents (CDCl₃) to standardize NMR shifts. Discrepancies in NMR aromatic signals may arise from solvent polarity or concentration effects .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate fluorophenyl ring interactions with electrophiles (e.g., NO₂⁺) using software like GROMACS. Monitor charge distribution to identify reactive sites (meta-fluorine positions are less electron-withdrawing than para) .

- Reactivity Descriptors : Calculate Fukui indices (ƒ⁺) to pinpoint nucleophilic regions. For 3,4,5-trifluorophenyl groups, the C-2 position often shows higher ƒ⁺ values, favoring electrophilic attack .

Q. What experimental designs optimize regioselectivity in fluorinated aromatic ketone synthesis?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position fluorine atoms. Remove the group post-substitution via hydrolysis .

- Temperature gradients : Lower temperatures (-20°C) favor kinetic control, enhancing ortho-selectivity in trifluorophenyl reactions. Higher temperatures (80°C) promote thermodynamic para-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.